3-Acetyl-1-phenylquinoline-2,4-dione
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Overview
Description
3-Acetyl-1-phenylquinoline-2,4-dione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with acetyl and phenyl substituents, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1-phenylquinoline-2,4-dione typically involves the reaction of 2-aminobenzophenone with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoline ring system. The reaction conditions often include heating the mixture to reflux and using a catalyst such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1-phenylquinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and are used in drug development .
Scientific Research Applications
3-Acetyl-1-phenylquinoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable molecule for biological studies.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents for various diseases, including malaria, cancer, and bacterial infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-phenylquinoline-2,4-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in microorganisms. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core but lacks the acetyl and phenyl substituents.
4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position instead of the acetyl group.
2-Phenylquinoline: Lacks the acetyl group but has a phenyl substituent at the 2-position.
Uniqueness: 3-Acetyl-1-phenylquinoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both acetyl and phenyl groups enhances its potential as a versatile molecule for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3-acetyl-1-phenylquinoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h2-10,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDMIWLRYLGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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